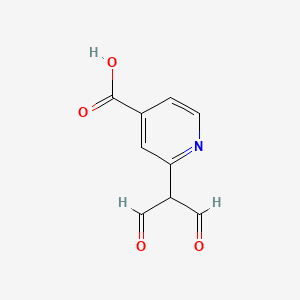
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 1,3-dioxopropan-2-yl group at the 2-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the formula C₅H₅N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with a suitable dioxopropane derivative under controlled conditions. One common method involves the use of pyridine-4-carboxylic acid and 1,3-dioxopropane in the presence of a catalyst such as Fe₃O₄ nanoparticles. The reaction is carried out under solvent-free conditions, which makes it environmentally benign and efficient .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of magnetic catalysts, such as Fe₃O₄ nanoparticles functionalized with pyridine-4-carboxylic acid, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as alcohols or aldehydes.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Functionalized derivatives are used in the study of enzyme interactions and as probes in biochemical assays.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the 1,3-dioxopropan-2-yl group.
Nicotinic acid (3-pyridinecarboxylic acid): Differently substituted pyridinecarboxylic acid.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group at the 4-position.
Uniqueness: 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid is unique due to the presence of the 1,3-dioxopropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
861221-49-0 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(1,3-dioxopropan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7(5-12)8-3-6(9(13)14)1-2-10-8/h1-5,7H,(H,13,14) |
InChI Key |
HXAOOEVQMRXJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

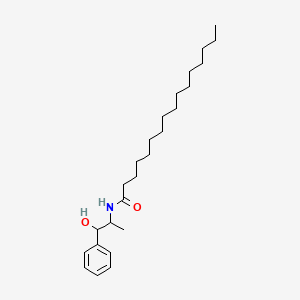
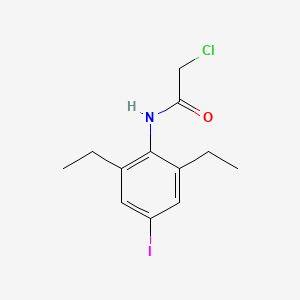

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
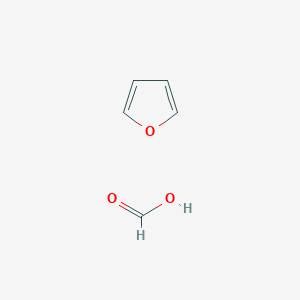
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
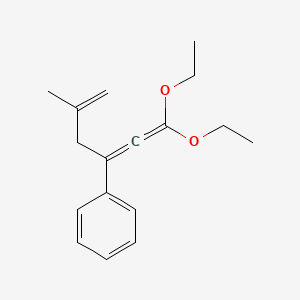
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
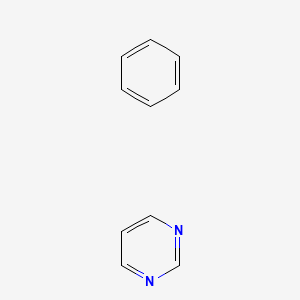
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
